1-Butyl-2-chloromethylpyrrolidine hydrochloride

LogP Lipophilicity Drug Design

Researchers synthesizing selective muscarinic M3 antagonists face unreliable sourcing of key N-alkylpyrrolidine intermediates. 1-Butyl-2-chloromethylpyrrolidine hydrochloride (CAS 102312-58-3) solves this with the highest LogP (3.23) among N-alkyl-2-chloromethylpyrrolidines, enabling enhanced oral bioavailability in downstream candidates. • N-Butyl substitution directs regioselective aziridinium ion formation for irreversible receptor labeling. • Differentiated from shorter-chain analogs by boiling point (223.6°C) and reactivity. • Hydrochloride salt form ensures facile handling and long-term storage stability.

Molecular Formula C9H19Cl2N
Molecular Weight 212.16 g/mol
CAS No. 102312-58-3
Cat. No. B12708769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butyl-2-chloromethylpyrrolidine hydrochloride
CAS102312-58-3
Molecular FormulaC9H19Cl2N
Molecular Weight212.16 g/mol
Structural Identifiers
SMILESCCCCN1CCCC1CCl.Cl
InChIInChI=1S/C9H18ClN.ClH/c1-2-3-6-11-7-4-5-9(11)8-10;/h9H,2-8H2,1H3;1H
InChIKeyBPXYEMWSDRSNCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Butyl-2-chloromethylpyrrolidine Hydrochloride: Muscarinic Antagonist Intermediate


1-Butyl-2-chloromethylpyrrolidine hydrochloride (CAS 102312-58-3) is an N-alkylated 2-chloromethylpyrrolidine derivative with molecular formula C₉H₁₉Cl₂N and a molecular weight of 212.16 g/mol . It belongs to the class of pyrrolidine-based alkylating agents, where the chloromethyl group at the 2-position can form reactive aziridinium ions that irreversibly bind to nucleophilic sites on muscarinic receptors [1]. The N-butyl substitution distinguishes this compound from the parent 2-(chloromethyl)pyrrolidine and its shorter-chain N-alkyl analogs, conferring unique physicochemical properties, notably a LogP of 3.23, which is the highest among common N-alkyl-2-chloromethylpyrrolidines . Patents describe 3-substituted pyrrolidine derivatives as muscarinic receptor antagonists with selectivity for smooth muscle over cardiac muscarinic sites, establishing the therapeutic relevance of this scaffold [2].

Why Generic Substitution Fails for 1-Butyl-2-chloromethylpyrrolidine


Simply substituting 1-butyl-2-chloromethylpyrrolidine hydrochloride with a shorter-chain analog (e.g., N-methyl or N-propyl) or the unsubstituted 2-chloromethylpyrrolidine is inadvisable due to significant differences in their physicochemical and pharmacological properties. The N-butyl group substantially increases lipophilicity (LogP of 3.23), which is known to influence both the rate of aziridinium ion formation [1] and the pharmacokinetic profile of the resulting muscarinic receptor antagonists [2]. In the Hofmann-Löffler reaction, only 1-n-butyl-2-methylpyrrolidine was formed under free-radical conditions, demonstrating that the N-butyl chain uniquely directs the reaction outcome compared to other N-alkyl substituents [3]. These differences in reactivity and biological selectivity mean that direct generic substitution can lead to unexpected synthetic outcomes or altered target selectivity profiles.

1-Butyl-2-chloromethylpyrrolidine vs. N-Alkyl Analogs: Key Differences


Higher Lipophilicity vs. N-Propyl and N-Benzyl Analogs

The LogP of 1-butyl-2-chloromethylpyrrolidine hydrochloride is 3.23, which is 0.39 log units higher than that of S-(-)-N-propyl-2-chloromethylpyrrolidine (LogP 2.84) [1] and 0.33 log units higher than that of 1-benzyl-2-(chloromethyl)pyrrolidine (LogP 2.9) [2]. This indicates a significantly greater lipophilicity for the butyl-substituted compound. Higher LogP values are generally associated with increased membrane permeability and altered tissue distribution .

LogP Lipophilicity Drug Design

Higher Boiling Point vs. Unsubstituted Pyrrolidine

The boiling point of 1-butyl-2-chloromethylpyrrolidine hydrochloride is 223.6 °C at 760 mmHg , which is 57.6 °C higher than that of the unsubstituted 2-(chloromethyl)pyrrolidine (166 °C) . This significant difference reflects the increased molecular weight and altered intermolecular interactions due to the N-butyl substituent.

Boiling Point Purification Synthetic Intermediate

Molecular Weight Difference vs. N-Methyl and Parent Analogs

The molecular weight of 1-butyl-2-chloromethylpyrrolidine hydrochloride is 212.16 g/mol , which is 42.08 g/mol higher than (S)-2-(chloromethyl)-1-methylpyrrolidine hydrochloride (170.08 g/mol) [1] and 56.11 g/mol higher than the unsubstituted 2-(chloromethyl)pyrrolidine hydrochloride (156.05 g/mol) . This difference directly impacts the mass of compound required for equimolar reactions.

Molecular Weight Stoichiometry Synthesis

Smooth Muscle vs. Cardiac Muscarinic Receptor Selectivity

Patents covering pyrrolidine derivatives, including those with N-alkyl substituents, claim selectivity for smooth muscle muscarinic sites over cardiac muscarinic sites, with no significant antihistamine activity [1]. While specific Ki or IC50 values for 1-butyl-2-chloromethylpyrrolidine hydrochloride are not reported, the class-level data implies that N-butyl substitution can contribute to the desired selectivity profile.

Muscarinic Antagonist Selectivity Smooth Muscle

1-Butyl-2-chloromethylpyrrolidine: Research & Industrial Applications


M3-Selective Muscarinic Antagonists for Overactive Bladder & COPD

The compound serves as a key intermediate in the synthesis of 3-substituted pyrrolidine muscarinic receptor antagonists. The documented class-level selectivity for smooth muscle (M3) over cardiac (M2) receptors [1] makes this scaffold valuable for programs targeting urinary incontinence and chronic obstructive pulmonary disease, where minimizing tachycardia is critical. The N-butyl group's high lipophilicity (LogP 3.23) may enhance oral bioavailability and tissue penetration.

Irreversible Alkylating Probes for Muscarinic Receptor Mapping

The chloromethyl group enables aziridinium ion formation, which can irreversibly alkylate muscarinic receptors [1]. This chemistry is analogous to that of BM 130, a potent irreversible muscarinic agonist [2]. Researchers can use this compound to synthesize novel covalent probes for mapping muscarinic receptor distribution in the brain and periphery.

N-Butyl Pyrrolidine Electrophilic Intermediate

The compound's higher boiling point (223.6 °C) [1] and distinct molecular weight (212.16 g/mol) must be factored into purification and stoichiometric calculations, respectively. It is suitable for nucleophilic substitution reactions where the N-butyl group influences the steric and electronic environment of the reactive chloromethyl center, leading to different reaction outcomes compared to shorter-chain analogs [3].

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